molecular formula C10H12N2O B2884068 4-Amino-1-phenylpyrrolidin-2-one CAS No. 3026-59-3

4-Amino-1-phenylpyrrolidin-2-one

Cat. No.: B2884068
CAS No.: 3026-59-3
M. Wt: 176.219
InChI Key: UDKJUMSGHZGQEH-UHFFFAOYSA-N
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Description

4-Amino-1-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O It is a derivative of pyrrolidinone, featuring an amino group and a phenyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also yield pyrrolidin-2-ones .

Industrial Production Methods: Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP are used to make the process practical and efficient .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Oxone and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation and other electrophilic substitution reactions can be performed using reagents like thionyl chloride (SOCl2) and iodine (I2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol

Comparison: 4-Amino-1-phenylpyrrolidin-2-one is unique due to the presence of both an amino group and a phenyl group on the pyrrolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-amino-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKJUMSGHZGQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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